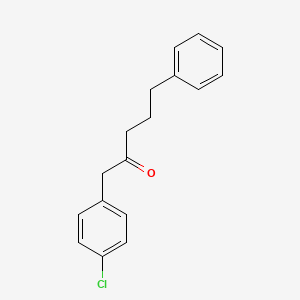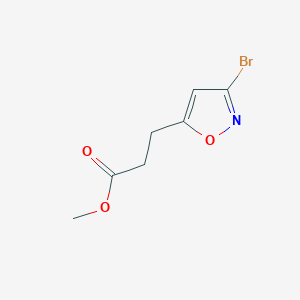
6-(Pyrrolidin-1-yl)pyridazine-3-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la pyridazine, y compris le 6-(Pyrrolidin-1-yl)pyridazine-3-carboxylate d'éthyle, ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés ont montré une efficacité contre une variété de pathogènes bactériens et fongiques. Le mécanisme d'action implique souvent la perturbation de la synthèse de la paroi cellulaire microbienne ou l'interférence avec les enzymes essentielles du pathogène .
Potentiel anticancéreux
La recherche a indiqué que les dérivés de la pyridazine peuvent jouer un rôle dans la thérapie anticancéreuse. Ils peuvent agir comme des inhibiteurs de la croissance et de la prolifération des cellules cancéreuses. Certains dérivés ont été trouvés pour induire l'apoptose dans les cellules cancéreuses, ce qui en fait des candidats potentiels pour les médicaments anticancéreux .
Applications cardiovasculaires
Les dérivés de la pyridazinone, étroitement liés au this compound, ont été explorés pour des applications cardiovasculaires. Ils ont montré une promesse dans le traitement de l'hypertension et d'autres conditions cardiaques en affectant l'activité des muscles lisses vasculaires et la contractilité cardiaque .
Effets anti-inflammatoires et analgésiques
Ces composés auraient également des propriétés anti-inflammatoires et analgésiques. Ils peuvent inhiber la production de cytokines et de médiateurs inflammatoires, ce qui peut aider à la gestion des maladies inflammatoires chroniques et au soulagement de la douleur .
Troubles neurologiques
Les dérivés de la pyridazine ont été associés à des effets bénéfiques sur les troubles neurologiques. Ils peuvent influencer les systèmes de neurotransmetteurs et les voies de signalisation neuronale, offrant des options thérapeutiques potentielles pour des conditions comme l'épilepsie et l'anxiété .
Applications agrochimiques
Outre les applications médicales, le this compound et ses analogues ont été utilisés dans le développement d'agrochimiques. Il s'agit notamment d'herbicides et de pesticides, où ils agissent sur des cibles biologiques spécifiques chez les ravageurs et les mauvaises herbes pour protéger les cultures .
Mécanisme D'action
Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Pyridazine based systems have been shown to have numerous practical applications. Heteroaromatic scaffolds such as pyridazine derivative have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Pyridazinone is the derivative of pyridazine which belong to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six membered ring and oxygen atom at 3 position of the ring .
It’s also worth noting that various pyridazinone derivatives are well known as agrochemicals . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
Analyse Biochimique
Biochemical Properties
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound is known to interact with various biomolecules, including enzymes such as phosphodiesterases and kinases. These interactions are primarily characterized by the compound’s ability to inhibit or activate these enzymes, thereby modulating biochemical pathways. For instance, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate has been shown to inhibit cAMP-PDE, which plays a crucial role in regulating intracellular levels of cyclic AMP . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.
Cellular Effects
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate exerts various effects on different types of cells and cellular processes. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cAMP-PDE by Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can lead to increased levels of cyclic AMP, which in turn can activate protein kinase A (PKA) and other downstream signaling molecules . This activation can result in changes in gene expression and metabolic flux, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes such as phosphodiesterases, leading to their inhibition . This inhibition prevents the breakdown of cyclic nucleotides, resulting in elevated levels of these signaling molecules. Additionally, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic processes. The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate in animal models are dose-dependent, with different dosages leading to varying outcomes. At lower doses, the compound can modulate biochemical pathways and cellular functions without causing significant toxicity . At higher doses, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage effects highlight the importance of careful dose optimization in experimental studies involving Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate.
Metabolic Pathways
Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. The interactions of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate with metabolic enzymes can also affect metabolic flux and the levels of other metabolites within the cell.
Transport and Distribution
The transport and distribution of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through specific transport mechanisms, and its distribution within the cell can be influenced by factors such as binding to intracellular proteins and compartmentalization. Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may accumulate in certain cellular compartments, affecting its localization and activity. Understanding the transport and distribution of the compound is crucial for elucidating its cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate plays a critical role in determining its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of Ethyl 6-(pyrrolidin-1-yl)pyridazine-3-carboxylate is a key factor in understanding its biochemical properties and cellular effects.
Propriétés
IUPAC Name |
ethyl 6-pyrrolidin-1-ylpyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-11(15)9-5-6-10(13-12-9)14-7-3-4-8-14/h5-6H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIQCFFKPTHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-(3-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1487601.png)
![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1487603.png)
![5-[(2-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1487604.png)
![N-{[4-(benzyloxy)phenyl]methyl}-2-chloroacetamide](/img/structure/B1487606.png)
![Methyl 5-amino-2-[2-(propan-2-yl)piperazin-1-yl]-benzoate](/img/structure/B1487608.png)


amine](/img/structure/B1487612.png)
![4-bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1487613.png)



